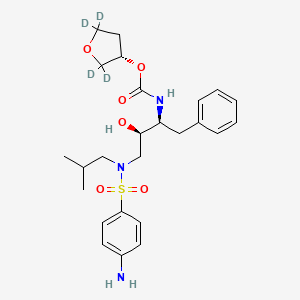
Amprenavir-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amprenavir-d4 is a labelled analogue of Amprenavir . It promotes the specific interactions between the nuclear receptor pregnane X receptor (PXR) and the coactivators SRC-1 and PBP . It is used as an internal standard for the quantification of amprenavir by GC- or LC-MS .
Synthesis Analysis
Amprenavir-d4 is the deuterium labeled Amprenavir . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . The 2 major metabolites result from oxidation of the tetrahydrofuran and aniline moieties .Molecular Structure Analysis
Amprenavir-d4 is intended for use as an internal standard for the quantification of amprenavir . The molecular weight of Amprenavir-d4 is 509.65 . The molecular formula is C25H31D4N3O6S .Chemical Reactions Analysis
Amprenavir inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles . Alterations in the side-chains of G48T/L89M mutated residues cause the inner active site to increase in volume and induce more curling of the flap tips .Physical And Chemical Properties Analysis
Amprenavir-d4 is an off-white to pale yellow solid .Aplicaciones Científicas De Investigación
HIV Treatment
Amprenavir is an anti-HIV drug used in the treatment of HIV (human immunodeficiency virus) which attacks the immune system and, if not treated, causes AIDS .
Nanocarrier in Drug Delivery
Fullerene C60 is proposed as a nanocarrier for Amprenavir. The dipole moment of two components in the discussed complex predicts that it will be soluble in polar solvents like water, making the process of drug delivery through the polar media feasible .
Drug Release
The formation energy and reduced density gradient of the discussed complex confirm that its components interact via weak interactions like Van der Waals forces. Thus, the release of the drug into the target tissue can be easily practical .
Antioxidant Capacity
Fullerene, with unique properties as a highly delocalized conjugated π system, has shown high antioxidant capacity .
Crossing the Blood-Brain Barrier
Anti-HIV drugs like Amprenavir are not able to cross the blood–brain barrier (BBB) and prevent HIV-related neurological disorders (HAND). Fullerene C60 may allow Amprenavir to be transported across the BBB due to its small size and hydrophobicity .
Interaction with Virus Protease
The application of fullerene will improve the interaction of Amprenavir with the virus protease .
Monitoring and Detecting the Drug
The photo-induced electron transfer studies have demonstrated that some electron transfer processes occurred in the discussed complex from Amprenavir to fullerene C60 part. This feature can be utilized for monitoring and detecting the drug during the drug delivery process .
Drug Resistance Mechanism
Focusing on the wild type (WT) and G48T/L89M mutated forms of HIV-1 protease (HIV-1 PR) in complex with Amprenavir, researchers have investigated the conformational dynamics and the resistance mechanism due to the G48T/L89M mutations .
Direcciones Futuras
The emergence of HIV-1 multidrug-resistant mutants has become a major problem in the therapy of patients with HIV-1 infection . The results of energy analysis reveal that the decrease in van der Waals interactions of inhibitors with the mutated PR relative to the wild-type (WT) PR mostly drives the drug resistance of mutations toward these four inhibitors . This can give significant guidance to design a new generation of anti-AIDS inhibitors targeting PR in the therapy of patients with HIV-1 infection .
Propiedades
IUPAC Name |
[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1/i13D2,17D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMARZQAQMVYCKC-OZXFPYGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@H](C(O1)([2H])[2H])OC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN(CC(C)C)S(=O)(=O)C3=CC=C(C=C3)N)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amprenavir-d4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

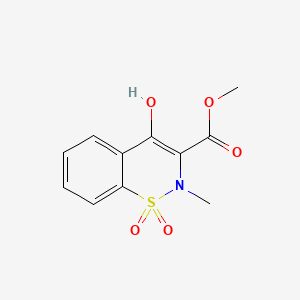
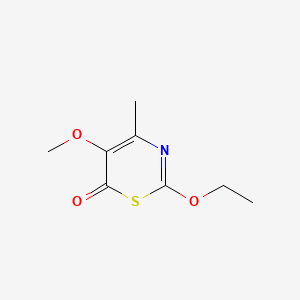
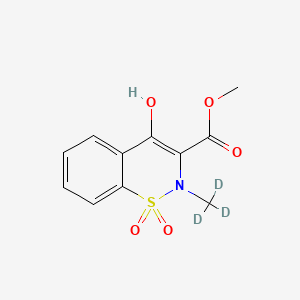
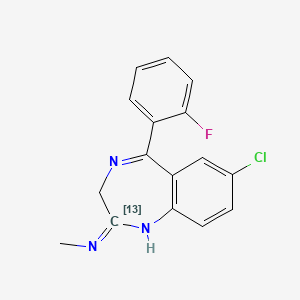
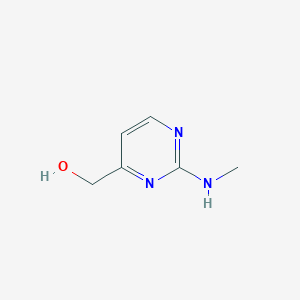

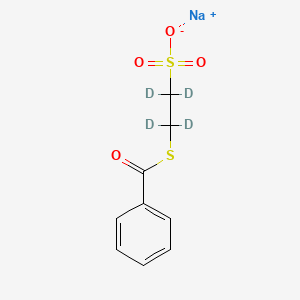
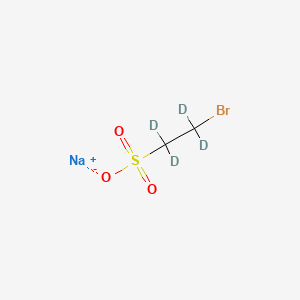
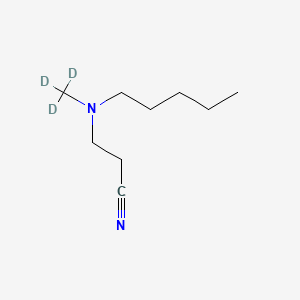
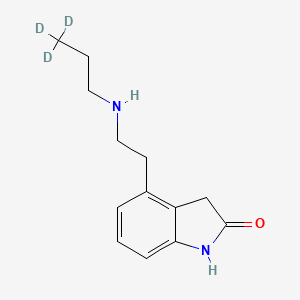

![6(R)-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6(R)-dimethyl-1,2,6,7,8,8d(R)-hexahydro-1(S)-naphthyl]ethy](/img/no-structure.png)
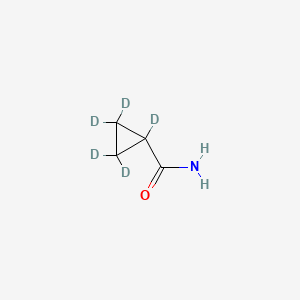
![2-[(4-Oxo-2-azetidinyl)amino]benzoic acid](/img/structure/B562627.png)